Product packaging for Methyl 3-(benzo[d]thiazol-2-yl)propanoate(Cat. No.:CAS No. 610277-15-1)

Methyl 3-(benzo[d]thiazol-2-yl)propanoate

Cat. No.: B11767356
CAS No.: 610277-15-1
M. Wt: 221.28 g/mol
InChI Key: IUEHZBATGFUWOB-UHFFFAOYSA-N
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Description

Methyl 3-(benzo[d]thiazol-2-yl)propanoate (CAS 610277-15-1) is a high-purity chemical compound with the molecular formula C 11 H 11 NO 2 S and a molecular weight of 221.28 g/mol . Its structure features a benzo[d]thiazole moiety linked to a methyl propanoate chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the benzothiazole core are extensively studied in scientific research for their diverse biological activities. For instance, research indicates that benzothiazole derivatives can be designed and synthesized as inhibitors for targets like neuronal nitric oxide synthase (nNOS), showcasing their potential in investigating pathways relevant to neurological conditions . As such, this ester is a versatile building block for researchers developing novel pharmaceutical compounds, agrochemicals, and functional materials. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures by qualified personnel in a laboratory setting are required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2S B11767356 Methyl 3-(benzo[d]thiazol-2-yl)propanoate CAS No. 610277-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

610277-15-1

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 3-(1,3-benzothiazol-2-yl)propanoate

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)7-6-10-12-8-4-2-3-5-9(8)15-10/h2-5H,6-7H2,1H3

InChI Key

IUEHZBATGFUWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NC2=CC=CC=C2S1

Origin of Product

United States

Exploration of Non Clinical Biological Activities and Pharmacological Potential

In Vitro Screening and Efficacy Assessment

Despite the wide interest in related compounds, specific in vitro screening data for Methyl 3-(benzo[d]thiazol-2-yl)propanoate is not available in the reviewed scientific literature.

There is no published research detailing the evaluation of this compound for anti-proliferative or cytotoxic effects against cancer cell lines. While numerous studies assess other benzothiazole (B30560) derivatives against cell lines like HepG-2, MCF-7, HCT-116, and PC-3, the results are specific to the structures tested and cannot be extrapolated to this compound. ddg-pharmfac.netnih.govnih.govnih.gov

No data is available from studies that have specifically assessed the cytotoxic or anti-proliferative activity of this compound on the HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), or PC-3 (prostate cancer) cell lines.

Similarly, there are no findings in the scientific literature regarding the effect of this compound on the cell cycle or its ability to induce apoptosis in cancer cells. Mechanistic studies on related benzimidazole (B57391) and benzothiazole derivatives have shown that they can induce cell cycle arrest and apoptosis, but this is highly dependent on their specific chemical structures. nih.govnih.govnih.govmdpi.com

The antimicrobial properties of this compound have not been specifically reported. The antimicrobial activity of benzothiazole derivatives is a broad area of research, with different analogues showing varied efficacy against a range of microbial pathogens. nih.govnih.gov

No studies were found that evaluated the antibacterial efficacy of this compound against either Gram-positive (e.g., Staphylococcus aureus) or Gram-negative (e.g., Escherichia coli) bacterial strains.

There is no published data on the antifungal activity of this compound against pathogenic fungi such as Candida albicans or other species. Research on related structures has identified some benzothiazoles with antifungal potential, though these findings are not directly applicable to the compound . petsd.orgscitechjournals.comnih.gov

Neurological Activity Investigations (e.g., Anticonvulsant Properties)

The benzothiazole scaffold is a key component in compounds investigated for their effects on the central nervous system, particularly in the context of neurodegenerative diseases and epilepsy.

Derivatives such as N-(benzo[d]thiazol-2-yl)-2-phenylacetamides and 1-(benzo[d]thiazol-2-yl)-3-phenylureas have been identified as potent inhibitors of enzymes implicated in the pathology of Alzheimer's disease. mdpi.comsigmaaldrich.com Specifically, certain compounds in these series have demonstrated the ability to dually inhibit casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), two distinct enzymes involved in the progression of Alzheimer's. mdpi.comsigmaaldrich.com The inhibition of CK1 is considered a potential therapeutic strategy for various neurodegenerative disorders. mdpi.com Furthermore, permeability assays suggested that these dual-activity compounds could cross the blood-brain barrier, making them interesting leads for further development. mdpi.com One study highlighted that N-(benzo[d]thiazol-2-yl)-2-phenylacetamide inhibitors showed a protective effect in an in vivo neurotoxicity model in Drosophila. mdpi.com

In the realm of anticonvulsant activity, studies on related but structurally distinct thiazole-benzodiazepine hybrids, such as thiazolo[3,2-d] mdpi.comijper.orgbenzodiazepines (TBZ), have been conducted. These compounds were evaluated for their ability to protect against sound-induced seizures in a genetically susceptible mouse strain (DBA/2). ijper.org The research demonstrated that some TBZ derivatives were potent anticonvulsants, with their activity suggesting involvement of the benzodiazepine (B76468) receptor mechanism. ijper.org

Table 1: Neurological Activity of Benzothiazole Derivatives

Compound ClassTarget/Model SystemObserved ActivityReference
1-(Benzo[d]thiazol-2-yl)-3-phenylureasCasein Kinase 1 (CK1), Amyloid-beta binding alcohol dehydrogenase (ABAD)Dual inhibition of both enzymes; potential to cross blood-brain barrier. mdpi.comsigmaaldrich.com
N-(Benzo[d]thiazol-2-yl)-2-phenylacetamidesCasein Kinase 1 (CK1), hTDP-43 Drosophila modelPotent and selective CK1 inhibitors with protective effects in an in vivo neurotoxicity model. mdpi.com
Thiazolo[3,2-d] mdpi.comijper.orgbenzodiazepines (TBZ)DBA/2 mice (sound-induced seizures)Potent anticonvulsant effects, believed to act via a benzodiazepine mechanism. ijper.org

Anti-inflammatory Response Modulations

Benzothiazole derivatives have been shown to modulate inflammatory pathways, indicating their potential as anti-inflammatory agents. Investigations into 2-substituted benzothiazole derivatives have revealed their ability to suppress key inflammatory mediators in hepatocellular carcinoma cells. nih.gov

These studies demonstrated a reduction in the protein levels of NF-κB, a crucial transcription factor that governs inflammatory responses. nih.gov The suppression of NF-κB led to a corresponding decrease in its downstream effectors, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are pivotal enzymes in the inflammatory cascade. nih.gov Other related compounds, such as benzothiazolyl Schiff bases, have also been investigated as potential inhibitors of lipoxygenase, another enzyme involved in inflammation. benthamscience.com

Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives

Compound/Derivative ClassCell Line/TargetKey FindingsReference
2-Substituted Benzothiazole DerivativesHepG2 (Hepatocellular Carcinoma)Reduction in NF-κB protein levels, leading to decreased COX-2 and iNOS expression. nih.gov
Benzothiazolyl Schiff BasesLipoxygenaseInvestigated as possible inhibitors of the enzyme. benthamscience.com

Enzyme Inhibition Profiling

The benzothiazole core structure has been integrated into a variety of enzyme inhibitors, targeting a diverse range of proteins involved in different pathological and biological processes.

Casein Kinase 1 (CK1) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD): As mentioned previously, 1-(benzo[d]thiazol-2-yl)-3-phenylureas were identified as dual inhibitors of both CK1 and ABAD, enzymes linked to neurodegenerative disorders. mdpi.comsigmaaldrich.com Several compounds from this series were found to be submicromolar CK1 inhibitors. mdpi.com

COX-2 and iNOS: 2-substituted benzothiazole derivatives demonstrated inhibitory effects on the expression of these pro-inflammatory enzymes. nih.gov

Carbonic Anhydrase (CA): Benzothiazole derivatives have been explored as inhibitors of carbonic anhydrase. Specifically, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide was shown to inhibit human carbonic anhydrase isoforms, particularly hCA II and hCA VII. nih.govresearchgate.net

Protoporphyrinogen (B1215707) Oxidase (PPO): In the field of agrochemicals, 3-(Pyridin-2-yl)benzothiazol-2-one derivatives have been identified as a novel class of inhibitors for the enzyme protoporphyrinogen oxidase (PPO), a key target for many herbicides.

Acetylcholinesterase (AChE): While not a benzothiazole, the related thiazolidinone scaffold has shown promise for AChE inhibition, a key target in Alzheimer's treatment.

Table 3: Enzyme Inhibition Profile of Benzothiazole Derivatives

Enzyme TargetInhibitor ClassBiological ContextReference
Casein Kinase 1 (CK1)1-(Benzo[d]thiazol-2-yl)-3-phenylureasNeurodegenerative Disorders mdpi.comsigmaaldrich.com
Amyloid-beta binding alcohol dehydrogenase (ABAD)1-(Benzo[d]thiazol-2-yl)-3-phenylureasNeurodegenerative Disorders mdpi.comsigmaaldrich.com
Cyclooxygenase-2 (COX-2)2-Substituted Benzothiazole DerivativesInflammation, Cancer nih.gov
Inducible Nitric Oxide Synthase (iNOS)2-Substituted Benzothiazole DerivativesInflammation, Cancer nih.gov
Carbonic Anhydrase (CA II, CA VII)2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamideVarious Physiological Processes researchgate.net
Protoporphyrinogen Oxidase (PPO)3-(Pyridin-2-yl)benzothiazol-2-one DerivativesHerbicidal Action

Antioxidant Capacity Determination

The antioxidant potential of benzothiazole derivatives has been explored, particularly in the context of diseases associated with oxidative stress. In a study using a hepatocellular carcinoma cell line, synthesized benzothiazole derivatives were shown to modulate oxidative stress markers. The compounds led to a reduction in superoxide (B77818) dismutase (SOD) activity and total antioxidant status (TAS) levels, indicating an interaction with the cellular redox environment. nih.gov

Other Pharmacological Activities (e.g., Antithrombotic, Herbicidal)

Beyond the activities previously described, the benzothiazole scaffold has been investigated for other therapeutic and commercial applications.

Herbicidal Activity: A significant body of research highlights the potent herbicidal activity of benzothiazole derivatives. Various classes, including 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives and benzothiazole N,O-acetals, have demonstrated effective control of both broadleaf and grass weeds. nih.gov The mechanism for some of these derivatives involves the inhibition of key plant enzymes like protoporphyrinogen oxidase (PPO). Structure-activity relationship (SAR) studies have shown that specific substitutions on the benzothiazole and associated rings are crucial for maximizing herbicidal potency. nih.gov

Antithrombotic Activity: The broader class of thiazole (B1198619) and its derivatives has been cited for a wide spectrum of pharmacological effects, including antithrombotic activity, although specific studies on this compound were not detailed in the reviewed literature. mdpi.com

In Vivo Efficacy Studies in Pre-Clinical Models (excluding human trials)

The therapeutic and biological potential of benzothiazole derivatives has been further evaluated in various non-human, pre-clinical models.

Efficacy Evaluation in Non-Human Mammalian Models of Disease

Several studies have assessed the efficacy of benzothiazole-related compounds in rodent models of disease. For example, the anticonvulsant properties of thiazolo[3,2-d] mdpi.comijper.orgbenzodiazepines were confirmed in DBA/2 mice, a strain genetically prone to seizures. ijper.org In another study, a related thiazolidinone derivative demonstrated neuroprotective effects in a rat model of scopolamine-induced memory impairment, preventing cognitive deficits and brain oxidative damage. Furthermore, the anti-inflammatory and analgesic potential of some benzothiazole derivatives has been confirmed through in vivo studies. benthamscience.com These pre-clinical evaluations in non-human models are a critical step in validating the therapeutic potential suggested by in vitro experiments.

Assessment of Agrochemical Efficacy in Plant Models

Following a comprehensive review of scientific literature and research databases, no specific studies detailing the agrochemical efficacy of this compound in plant models were identified. While the broader class of benzothiazole derivatives has been a subject of interest in agrochemical research for their potential fungicidal and herbicidal properties, research on this particular ester is not publicly available.

General research into benzothiazole compounds has indicated that the core benzothiazole structure can serve as a scaffold for developing biologically active molecules. Modifications to this structure, such as the addition of different functional groups, can lead to compounds with varying degrees of activity against different plant pathogens or weeds. For instance, certain benzothiazole derivatives have shown inhibitory effects on fungal growth, while others have demonstrated herbicidal activity against various weed species.

Mechanistic Investigations and Molecular Interactions

Identification and Characterization of Biological Targets

The initial steps in characterizing a novel compound involve identifying its specific binding partners within a biological system. This includes assessing its affinity for various receptors and its ability to modulate enzyme activity.

Receptor Binding Affinities and Selectivity

While direct receptor binding studies on Methyl 3-(benzo[d]thiazol-2-yl)propanoate are not extensively detailed in the public domain, research on related benzothiazole (B30560) derivatives provides valuable insights. For instance, certain phenylacetamide derivatives incorporating a benzothiazole nucleus have been investigated for their antiproliferative effects, with target prediction analyses suggesting cannabinoid receptors as putative targets. mdpi.com Another area of investigation for benzothiazole-containing compounds is their potential as inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical protein-protein interaction in certain types of leukemia. nih.govnih.gov Specific inhibitors have been developed that show sub-micromolar inhibitory activity, highlighting the potential for this class of compounds to selectively bind to protein targets. nih.gov

Enzymatic Activity Modulation and Kinetic Parameters

A significant body of research points towards the potent inhibitory effects of benzothiazole derivatives on various enzymes. A notable target is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. acs.orgnih.govacs.org High-throughput screening identified a benzothiazole analogue as a potent FAAH inhibitor with an IC₅₀ value of approximately 2 nM. acs.orgnih.gov Further structure-activity relationship (SAR) studies have underscored the importance of the benzothiazole ring, a sulfonyl group, and a piperidine (B6355638) ring for potent activity. acs.org Interestingly, detailed kinetic studies revealed that some of these inhibitors, while highly potent, act as reversible, slowly dissociating inhibitors rather than irreversible covalent modifiers. acs.orgnih.gov This is characterized by a long residence time, suggesting an increased kinetic energy barrier that slows the dissociation of the inhibitor from the enzyme. acs.orgnih.gov

Another class of enzymes targeted by benzothiazole derivatives is the monoamine oxidases (MAOs). A series of benzothiazole-hydrazone derivatives were designed and synthesized as selective human MAO-B inhibitors. One of the most active compounds in this series demonstrated an IC₅₀ value of 0.060 µM for hMAO-B. mdpi.com

Furthermore, benzothiazole derivatives have been explored as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator in the DNA damage response pathway. mdpi.com

Table 1: Enzymatic Inhibition Data for Selected Benzothiazole Derivatives

Derivative ClassTarget EnzymeIC₅₀ ValueInhibition Type
Sulfonamide-containing benzothiazoleFatty Acid Amide Hydrolase (FAAH)~2 nMReversible, slow dissociation acs.orgnih.gov
Benzothiazole-hydrazone derivativeHuman Monoamine Oxidase B (hMAO-B)0.060 µMNot specified mdpi.com
Chromone-benzothiazole derivativeAtaxia Telangiectasia and Rad3-related (ATR) kinase2.527 µM - 6.553 µMNot specified mdpi.com

Elucidation of Cellular and Subcellular Mechanisms of Action

Beyond direct target binding, understanding how a compound affects the intricate network of cellular processes is essential. This involves analyzing its impact on signaling pathways, its interactions with genetic material, and its influence on the physical characteristics of cells.

Pathway Analysis and Signaling Cascade Perturbations

The modulation of enzymatic activity by benzothiazole derivatives has direct consequences on cellular signaling. For example, inhibition of FAAH leads to increased levels of fatty acid amides, which can have downstream effects on various signaling pathways involved in pain, inflammation, and mood. acs.orgnih.gov

In the context of cancer, benzothiazole derivatives have been shown to perturb critical signaling pathways. Inhibition of ATR kinase by certain derivatives disrupts the DNA damage response (DDR) pathway, which is often exploited by cancer cells for survival. mdpi.com This inhibition was confirmed by observing a reduction in the phosphorylation of Chk1, a downstream target of ATR. mdpi.com

Furthermore, in MLL-rearranged leukemias, inhibitors of the Menin-MLL interaction have been shown to down-regulate the expression of cancer-related target genes such as Hoxa9 and Meis1, leading to hematopoietic differentiation and blocking leukemia progression. nih.govnih.gov

Interaction with Nucleic Acids (e.g., DNA Binding Assays, Intercalation Studies)

Some studies on benzothiazole derivatives have indicated an interaction with nucleic acids. The cytotoxic activity of certain derivatives against the human breast cancer MCF-7 cell line was associated with a reduction in the synthesis of both proteins and nucleic acids. nih.gov This suggests a potential, albeit indirect, effect on DNA or RNA-related processes. However, specific DNA binding assays or intercalation studies for this compound itself are not prominently featured in the available literature.

Influence on Cellular Morphology and Integrity

Treatment with various benzothiazole derivatives has been shown to induce significant changes in cellular morphology, often indicative of cytotoxicity and apoptosis (programmed cell death). In studies on human cancer cell lines, these compounds have demonstrated potent growth-inhibitory activity. nih.govnih.govtandfonline.com For example, several derivatives were more potent than the standard chemotherapy drug cisplatin (B142131) against the MCF-7 breast cancer cell line. nih.gov The observed antiproliferative activity of some derivatives was accompanied by an enhancement in the levels of caspase-3, a key executioner enzyme in apoptosis. nih.govtandfonline.com The cytotoxic effects of these compounds can lead to a marked reduction in cancer cell viability at low micromolar concentrations. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has revealed critical insights into how structural modifications influence their biological effects. These studies are fundamental in medicinal chemistry for designing more potent and selective therapeutic agents.

Correlating Structural Modifications with Biological Potency and Selectivity

SAR studies on benzothiazole derivatives have demonstrated that even minor structural changes can lead to significant variations in biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.netpharmacyjournal.in

Modifications of the Benzothiazole Ring:

The core benzothiazole scaffold is a key determinant of the molecule's interaction with biological targets. researchgate.net Substitutions on the benzene (B151609) ring of the benzothiazole moiety have been shown to modulate activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, thereby affecting its binding affinity to target proteins. nih.gov

A series of benzothiazole-phenyl-based analogues were synthesized and evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation. nih.govnih.gov In these studies, substitutions on the benzothiazole ring were found to be crucial for potency. For example, a 2-chloro analogue demonstrated low nanomolar inhibition of both human FAAH and sEH. nih.gov

Modifications of the Propanoate Side Chain:

The nature of the substituent at the 2-position of the benzothiazole ring is a primary factor influencing the biological profile. For analogues of this compound, modifications to the propanoate side chain are critical.

Ester to Amide/Hydrazide Conversion: The conversion of the methyl ester to various amides or hydrazides can significantly impact activity. For example, the synthesis of N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide resulted in a compound with potent anticancer activity against prostate cancer cell lines. nih.gov This suggests that the hydrogen-bonding capabilities of the side chain play a vital role in target interaction.

Chain Length and Flexibility: The length and flexibility of the linker between the benzothiazole core and the terminal functional group are also important. Studies on related benzothiazolone-based sigma receptor ligands showed that varying the spacer length from two to six methylene (B1212753) units had a profound effect on receptor affinity and selectivity. nih.gov Analogues with a shorter chain length, such as propionyl substitution, often exhibit higher affinity for certain receptor subtypes. nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of some benzothiazole derivatives against various targets, illustrating the impact of structural modifications.

Compound/AnalogueTargetIC₅₀/GI₅₀Reference
2-Chloro-N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-sulfonylpiperidine-4-carboxamidehuman FAAH7 nM nih.gov
2-Chloro-N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-sulfonylpiperidine-4-carboxamidehuman sEH9.6 nM nih.gov
3-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell line0.57 µM nih.gov
4-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell line0.4 µM nih.gov
Dichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)71.8 nM nih.gov
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 cell line19.9 µg/mL nih.gov
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP cell line11.2 µg/mL nih.gov

Stereochemical Influence on Pharmacological Profiles

The introduction of chiral centers into drug molecules can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological properties. This includes differences in potency, selectivity, and even the nature of the biological response.

For analogues of this compound, the carbon atom alpha to the carbonyl group of the propanoate chain is a potential chiral center. If a substituent is introduced at this position, it can lead to the formation of (R)- and (S)-enantiomers.

While specific studies on the stereochemical influence of this compound analogues are not extensively reported in the available literature, the principles of stereochemistry in drug action are well-established. It is highly probable that the two enantiomers would display different biological activities due to the three-dimensional nature of drug-receptor interactions. One enantiomer may fit more precisely into the binding site of a target protein, leading to higher potency, while the other may have a weaker interaction or even interact with a different target altogether.

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a crucial tool in drug design for identifying new compounds with similar biological activities. thaiscience.infonih.gov

For the benzothiazole class of compounds, several key pharmacophoric features have been identified through various studies:

The Benzothiazole Nucleus: This planar, aromatic, and heterocyclic system often acts as a critical hydrophobic and/or aromatic interaction domain with the target protein. thaiscience.info It is a common scaffold in many biologically active compounds. researchgate.netmdpi.com

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor. The carbonyl oxygen of the propanoate ester or amide derivatives also serves as a potent hydrogen bond acceptor. Amide or hydrazide derivatives introduce an N-H group that can act as a hydrogen bond donor. These hydrogen bonding capabilities are often essential for anchoring the ligand in the binding site of the target. thaiscience.inforesearchgate.net

Hydrophobic/Aromatic Features: Substituents on the benzothiazole ring or on the side chain can introduce additional hydrophobic or aromatic interaction points. For example, a phenyl group attached to the benzothiazole core is a common feature in many active compounds. nih.gov

A general pharmacophore model for a class of benzothiazole-based p56lck inhibitors was developed and included a hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. thaiscience.inforesearchgate.net While this model is not specific to this compound, it highlights the types of interactions that are likely important for the biological activity of this class of compounds.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein/DNA Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for forecasting the interaction between a small molecule ligand and a protein's active site. For benzothiazole (B30560) derivatives, docking studies have been pivotal in identifying potential biological targets and elucidating binding mechanisms. nih.govresearchgate.net

Prediction of Binding Modes and Affinities with Biological Targets

While specific molecular docking studies focusing exclusively on Methyl 3-(benzo[d]thiazol-2-yl)propanoate are not extensively detailed in the available literature, the methodology has been widely applied to structurally similar benzothiazole compounds to predict their binding affinities and modes with various biological targets. These studies help in understanding how the benzothiazole scaffold orients itself within protein binding pockets.

Table 1: Illustrative Molecular Docking Results for Related Benzothiazole Derivatives
Compound TypeProtein TargetObserved Binding Affinity (Example)Key Interacting Residues (Example)
1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivativeTubulin-8.6 to -9.2 kcal/molCYS241, LEU248, ALA316
Benzothiazole-Thiadiazole HybridVEGFR-2 KinaseNot specifiedCYS919, ASP1046
2-(methylthio)-benzothiazole derivativeLysozyme (B549824)Not specifiedTRP63, ILE98, ALA107, TRP108

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand within a protein's binding site is determined by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. researchgate.net Analysis of docked poses of benzothiazole derivatives reveals the specific amino acid residues involved in these interactions.

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring and the oxygen atoms in the propanoate group of this compound could act as hydrogen bond acceptors, while C-H groups can sometimes act as weak hydrogen bond donors.

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzothiazole core is inherently hydrophobic and is expected to form van der Waals, pi-pi stacking, or pi-alkyl interactions with non-polar amino acid residues. Studies on a 2-(methylthio)-benzothiazole derivative interacting with lysozyme highlighted the importance of pi-alkyl interactions with residues like ALA107 and ILE98 and pi-sulfur interactions with TRP63 for the stability of the complex. mdpi.com Such interactions are crucial for the proper orientation and anchoring of the ligand within the binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. mgesjournals.comresearchgate.net These methods provide detailed information about molecular orbitals and electrostatic potential.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, molecular electrostatic potentials)

The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. aimspress.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For related benzothiazole derivatives, DFT calculations have been used to determine these values and predict their chemical behavior. mgesjournals.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), prone to nucleophilic attack. For a molecule like this compound, MEP analysis would likely show negative potential around the nitrogen and oxygen atoms and positive potential near the hydrogen atoms. nih.gov

Table 2: Illustrative Quantum Chemical Properties for a Related Benzothiazole Derivative (AMPATOB)
ParameterCalculated Value (Example)Significance
HOMO Energy-5.85 eVIndicates electron-donating ability
LUMO Energy-1.89 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)3.96 eVRelates to chemical reactivity and stability
Data derived from a study on 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB) using DFT/B3LYP/6-31G. mgesjournals.com

Reactivity Predictions and Mechanistic Insights at the Electronic Level

The data from quantum chemical calculations allow for the prediction of a molecule's reactivity. The HOMO-LUMO gap is a direct indicator; a low gap implies high reactivity and a greater ability to engage in charge-transfer interactions within a biological system. nih.gov The locations of the HOMO and LUMO orbitals on the molecular structure indicate the likely sites for electron donation and acceptance, respectively. Furthermore, MEP maps pinpoint the exact regions for nucleophilic and electrophilic interactions, offering mechanistic insights into how the molecule might react with biological macromolecules or other chemical species.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Following a molecular docking study, MD simulations can be performed to assess the stability of the predicted ligand-protein complex. nih.gov

This technique simulates the behavior of the ligand in the dynamic environment of the protein's binding site, taking into account factors like solvent effects and thermal fluctuations. By running a simulation for a period of nanoseconds, researchers can observe whether the ligand remains in its initial docked pose or if it shifts to a different, more stable conformation. Key metrics such as root-mean-square deviation (RMSD) are analyzed to confirm the stability of the interaction. While specific MD simulation studies for this compound were not identified, this method represents a critical step to validate any in silico docking predictions and to understand the dynamic nature of its interaction with a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com This allows for the prediction of the activity of new, unsynthesized compounds.

Several QSAR studies have been successfully conducted on various series of benzothiazole derivatives to develop predictive models for their biological activities, including anticancer and antimicrobial effects. allsubjectjournal.combenthamdirect.comresearchgate.netchula.ac.th These models are typically developed using multiple linear regression (MLR) or other statistical methods. allsubjectjournal.comresearchgate.net

In one study, a QSAR model was developed for a set of 45 benzothiazole analogues as p56lck inhibitors, a target for anticancer drugs. benthamdirect.com The model showed good predictive ability, with a correlation coefficient (r²) of 0.983 for the training set and 0.765 for the predictive correlation coefficient (r²pred). benthamdirect.com The major contributing descriptors in this model were related to surface area and partial charges, indicating the importance of these properties for biological activity. benthamdirect.com

Another QSAR study on benzothiazole derivatives with anthelmintic activity also yielded a model with high predictability (r² = 0.8004). allsubjectjournal.com Group-based QSAR (G-QSAR) is a more recent approach that correlates the contribution of substituents at specific positions with biological activity. chula.ac.th A G-QSAR study on benzothiazole derivatives for anticancer activity revealed that hydrophobic groups at a particular position on the scaffold would likely enhance the activity. chula.ac.th

These predictive models are valuable tools for understanding the structure-activity relationships of benzothiazole derivatives and for guiding the design of new compounds with improved potency. benthamdirect.comchula.ac.th

Table 3: QSAR Model Parameters for Benzothiazole Derivatives

Study Focus Statistical Method Correlation Coefficient (r²) Key Descriptors Source
Anticancer (p56lck inhibitors) MLR 0.983 Subdivided surface area, partial charges, water accessible surface area benthamdirect.com
Anthelmintic MLR 0.8004 Not specified allsubjectjournal.com

| Anticancer | G-QSAR | 0.81 | DeltaEpsilonC, XKHydrophilic Area, 6 Chain Count | chula.ac.th |

The insights gained from computational studies, particularly QSAR and molecular docking, are instrumental in the rational design of novel analogues of benzothiazole with optimized properties. acs.orgnih.gov The goal is to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. mdpi.comnih.gov

The design strategy often involves a few key approaches:

Scaffold Hopping and Modification: Replacing or modifying parts of the benzothiazole scaffold to explore new chemical space and improve interactions with the target. nih.govnih.gov

Substituent Modification: Introducing or altering substituents on the benzothiazole ring system based on the findings of QSAR studies to enhance potency. For example, a design strategy for hMAO-B inhibitors involved a 2-mercapto- or amino-substituted benzothiazole core, an aromatic or heteroaromatic ring system, and a linker. mdpi.com

Structure-Based Design: Using the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site and form favorable interactions. This approach was used to develop potent DNA gyrase inhibitors based on the benzothiazole scaffold. acs.org

For instance, novel benzothiazole-based SLC-0111 analogues were designed as carbonic anhydrase inhibitors by replacing a phenyl tail with a benzothiazole motif and elongating a linker. nih.govnih.gov In another example, structure-activity relationship (SAR) studies on benzothiazole-phenyl analogues led to the identification of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain relief. nih.gov

These design strategies, guided by computational chemistry, have led to the discovery of numerous benzothiazole derivatives with promising therapeutic potential across a range of diseases. acs.orgmdpi.comnih.govtandfonline.comresearchgate.net

Advanced Characterization and Analytical Methodologies for Research Insights

Spectroscopic Techniques for Advanced Structural Analysis

Spectroscopic methods are indispensable for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy offer detailed information on the connectivity of atoms and the nature of chemical bonds within "Methyl 3-(benzo[d]thiazol-2-yl)propanoate" and related structures.

2D NMR: While standard 1H and 13C NMR provide fundamental structural information, 2D NMR techniques like COSY and HSQC are crucial for unambiguous assignment of complex spectra, especially in derivatives of "this compound". For instance, in the analysis of related compounds like methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, 2D NMR is essential to fully assign the proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For benzothiazole (B30560) derivatives, HRMS provides exact molecular weight, which aids in confirming the chemical formula. For example, in the characterization of (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl)(substitutedphenyl)methanone scaffolds, HRMS was used to confirm the calculated molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint unique to its structure and bonding. In benzothiazole derivatives, characteristic vibrational bands can be assigned to specific functional groups. For the parent compound, benzothiazole, experimental FT-IR and FT-Raman spectra have been recorded and analyzed to understand its bonding features and harmonic vibrational frequencies. The C=N stretching vibration of the benzothiazole moiety, for instance, is typically observed in the range of 1412-1513 cm⁻¹. Theoretical studies using Density Functional Theory (DFT) can simulate and help assign these vibrational frequencies, providing a deeper understanding of the molecular structure. The IR spectrum of a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, shows characteristic C=O stretching vibrations at 1708, 1310, 1110, and 1039 cm⁻¹.

Spectroscopic Data for Benzothiazole Derivatives
Technique Observation
1H NMR Chemical shifts for aromatic protons are typically observed in the downfield region. For example, in N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, aromatic protons appear between δ 7.28 and 7.99 ppm.
13C NMR The carbon of the C=N group in the benzothiazole ring of 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one appears at δ 159.9 ppm.
IR Spectroscopy The C=N stretching vibration in benzothiazole derivatives is a characteristic peak, often appearing around 1412-1513 cm⁻¹. The C=O stretch in related structures is also a prominent feature.
Mass Spectrometry Provides the molecular ion peak, confirming the molecular weight of the compound. For 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one, the molecular ion peak [M⁺] is observed at m/z 279.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For benzothiazole derivatives, this technique has been instrumental in understanding their molecular conformation and packing in the crystal lattice.

For the related compound, methyl 3-(2-oxobenzothiazolin-3-yl)propanoate, single-crystal X-ray analysis revealed that the bicyclic benzothiazole system is nearly planar. The study also identified short intermolecular C—H⋯O contacts that link the molecules into infinite chains within the crystal structure. In another example, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, X-ray crystallography showed an interplanar angle of 6.47 (6)° between the benzothiazole and chromene ring systems, as well as an intramolecular S⋯O=C contact of 2.727 (2) Å. The crystal structure of 2-(2,4-dimethyl pyrrolyl) benzothiazole, a related derivative, showed that the five-membered thiazole (B1198619) ring is coplanar with the fused benzene (B151609) ring and that the crystal structure is stabilized by intermolecular hydrogen bonds.

Crystallographic Data for a Related Benzothiazole Derivative
Compound Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate
Crystal System Not specified
Space Group Not specified
Key Structural Features Bicyclic benzothiazole system is planar within 0.025 Å.
Intermolecular C—H⋯O contacts link molecules into infinite chains.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation and purification of synthetic products and for assessing their purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are commonly employed for the analysis of benzothiazole derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. For benzothiazole and its derivatives, reversed-phase HPLC methods are often used. A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. HPLC is also used to assess the purity of synthesized benzothiazole compounds, with purities often exceeding 99%. The technique is scalable and can be used for preparative separation to isolate impurities.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. It has been used for the analysis of various benzothiazoles from industrial wastewater, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification.

Supercritical Fluid Chromatography (SFC): While less common, SFC offers an alternative to HPLC and GC, particularly for chiral separations and for compounds that are not amenable to GC due to low volatility or thermal instability.

The choice of chromatographic technique depends on the specific properties of the "this compound" derivative being analyzed, including its polarity, volatility, and thermal stability. These methods are crucial for ensuring the quality and purity of the compound for further research and application.

Chromatographic Methods for Benzothiazole Analysis
Technique Application
HPLC Purity assessment of synthesized benzothiazole derivatives. Separation and quantification of benzothiazoles in environmental and industrial samples.
GC Analysis of volatile benzothiazole derivatives in complex mixtures.

Future Research Directions and Potential Applications

Rational Design of Next-Generation Benzothiazole-Propanoate Derivatives

The rational design of new molecules is a cornerstone of modern drug and pesticide discovery. For Methyl 3-(benzo[d]thiazol-2-yl)propanoate, future research will likely focus on the systematic modification of its chemical structure to enhance specific biological activities. Structure-activity relationship (SAR) studies on related benzothiazole (B30560) derivatives have shown that substitutions on the benzothiazole ring and modifications of the side chain can significantly impact their efficacy. researchgate.netmdpi.combenthamscience.com

For instance, in the pursuit of novel herbicides, researchers have synthesized various benzothiazole derivatives and evaluated their activity against different weed species. nih.govnih.gov These studies provide a roadmap for designing next-generation compounds. Key areas for structural modification of this compound could include:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions of the benzene ring can influence the molecule's lipophilicity and electronic properties, which in turn can affect its interaction with biological targets.

Modification of the Propanoate Side Chain: Altering the length of the alkyl chain, introducing unsaturation, or replacing the methyl ester with other functional groups (e.g., amides, other esters) could modulate the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net

Alterations to the Thiazole (B1198619) Ring: While less common, modifications to the thiazole ring itself could lead to novel derivatives with unique biological profiles.

Molecular modeling and computational docking studies can be employed to predict the binding of these newly designed derivatives to specific target enzymes or receptors, thereby guiding synthetic efforts towards the most promising candidates. nih.govnih.gov

Exploration of Multi-Targeting Strategies for Complex Biological Systems

The "one-target, one-molecule" approach to drug and agrochemical development is increasingly being challenged by the complexity of biological systems and the rise of resistance. nih.gov Consequently, the development of multi-target-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets, is a promising strategy. nih.govtandfonline.comnih.gov The benzothiazole scaffold has been identified as a privileged structure in the design of MTDLs, particularly in the context of complex diseases like Alzheimer's. nih.govtandfonline.comnih.gov

For this compound, future research could explore its potential as a scaffold for developing MTDLs for agricultural applications. For example, a single compound could be engineered to possess both herbicidal and fungicidal properties, offering a more comprehensive solution for crop protection. This could be achieved by incorporating pharmacophores known to interact with different targets into the benzothiazole-propanoate backbone. The development of such multi-targeting agents could lead to more effective and sustainable pest management strategies.

Potential in Agrochemical Development beyond Herbicidal Activity

While the propanoate moiety in related compounds suggests a potential for herbicidal activity, the benzothiazole core is known to exhibit a wide range of other agrochemical properties. nih.govnih.govresearchgate.net Future research should therefore not be limited to herbicidal applications but should also investigate the potential of this compound and its derivatives as:

Fungicides: Benzothiazole derivatives have shown significant antifungal activity against various plant pathogens. researchgate.net Screening this compound against a panel of economically important fungi could reveal new opportunities for disease control.

Insecticides: Some benzothiazoles have demonstrated insecticidal properties. nih.gov Investigating the effect of this compound on key insect pests could open up new avenues for insecticide development.

Bactericides: The antibacterial activity of benzothiazole derivatives against plant pathogenic bacteria is another area ripe for exploration. researchgate.net

Plant Growth Regulators: Certain chemical compounds can influence plant growth and development. It would be worthwhile to assess whether this compound exhibits any plant growth regulatory effects.

A comprehensive biological screening of the compound and its rationally designed derivatives is essential to uncover its full agrochemical potential.

Integration with Nanotechnology for Targeted Delivery Concepts

Nanotechnology offers innovative solutions to improve the efficacy and environmental safety of agrochemicals. nih.gov Encapsulating active ingredients like this compound in nanocarriers can offer several advantages, including:

Targeted Delivery: Nanoparticles can be functionalized to specifically target certain pests or plant tissues, thereby reducing the amount of chemical needed and minimizing off-target effects. nih.gov

Controlled Release: The active ingredient can be released in a controlled manner over time, providing longer-lasting protection.

Enhanced Stability: Encapsulation can protect the active compound from degradation by environmental factors such as UV light and microbial activity.

Research in this area could involve the development of nanoliposomes, nanocapsules, or other nanoparticle formulations containing this compound. nih.govmdpi.com The surface of these nanoparticles could be decorated with specific ligands to facilitate targeted delivery to the intended site of action in plants or pests. nih.gov This integration of nanotechnology could lead to the development of more efficient and environmentally friendly agrochemical products.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 3-(benzo[d]thiazol-2-yl)propanoate, and how are intermediates characterized?

A1. The synthesis typically involves coupling benzo[d]thiazole derivatives with propanoate esters. A common method includes reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux, followed by cyclization with acid or amines to form thioureas or heterocyclic derivatives . Key intermediates are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm structural integrity. For example, thiourea derivatives exhibit distinct NH stretching (3200–3300 cm⁻¹) in IR and aromatic proton signals in NMR . Reaction progress is monitored via TLC (e.g., using ethanol as a mobile phase) .

Q. Q2. How is the molecular structure of this compound validated experimentally?

A2. X-ray crystallography is the gold standard for structural validation. For related benzo[d]thiazolyl compounds, orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (a = 4.7405 Å, b = 14.5781 Å, c = 18.3358 Å) are reported, confirming planar benzothiazole rings and intermolecular hydrogen bonding . Computational tools like molecular modeling software (e.g., Diamond 4.0) and density functional theory (DFT) optimize geometries and predict electronic properties .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data for benzothiazole derivatives like this compound?

A3. Discrepancies in bioactivity often arise from structural modifications or assay conditions. For example:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the aryl ring enhance antimicrobial activity, while bulky groups reduce solubility .
  • Assay variability : Standardize protocols (e.g., MIC testing in Staphylococcus aureus ATCC 25923) and use positive controls (e.g., ciprofloxacin) to validate results .
  • SAR studies : Correlate substituent position (e.g., para vs. meta) with activity trends using multivariate regression models .

Q. Q4. What mechanistic insights explain the fluorescence properties of benzothiazole-propanoate derivatives?

A4. Derivatives exhibit excited-state intramolecular proton transfer (ESIPT) , leading to large Stokes shifts (>100 nm) and dual emission. For example, 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde transitions from an enol (ground state) to keto (excited state) form, reducing self-absorption and enabling applications in ratiometric Zn²⁺ sensing . Key factors include:

  • Substituent polarity : Electron-donating groups (e.g., -OCH₃) stabilize the keto tautomer.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance emission intensity .

Q. Q3. What strategies optimize the reaction yield of this compound derivatives in scalable synthesis?

A3. Key optimization strategies include:

  • Catalyst screening : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings (yields >85%) .
  • Solvent selection : Anhydrous DMF improves thiourea formation (79% yield) compared to THF .
  • Temperature control : Reflux at 80°C minimizes side reactions in aldol condensations .
  • Workflow integration : Employ continuous flow reactors for multi-step syntheses to enhance reproducibility .

Q. Q4. How can researchers leverage computational tools to predict the reactivity of this compound in drug design?

A4. In silico methods are critical:

  • Docking studies : Use AutoDock Vina to predict binding affinity with targets like β-tubulin (relevant for anticancer activity) .
  • ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8 suggests moderate blood-brain barrier penetration) .
  • DFT calculations : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess charge-transfer efficiency in fluorescent probes .

Methodological Guidance

Q. Q5. What analytical techniques are essential for purity assessment of this compound?

A5. Use a multi-technique approach:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
  • Melting point : Compare experimental (e.g., 139.5–140°C) to literature data to detect impurities .

Q. Q6. How should researchers design experiments to study the stability of this compound under physiological conditions?

A6.

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC over 24h .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics using UV-Vis spectroscopy .
  • Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (e.g., Td = 210°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.